Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Benzyl 7-(bromomethyl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl and benzyl groups. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions between spirocyclic compounds and biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-Benzyl-2,7-diazaspiro[4.4]nonane
Uniqueness
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the bromomethyl group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C17H22BrNO2 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
benzyl 8-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c18-11-15-6-7-17(10-15)8-9-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
InChI Key |
NCNRXLXAWBMXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CBr |
Origin of Product |
United States |
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